Physical and chemical properties of 3-Chloro-2-nitrobenzaldehyde
Physical and chemical properties of 3-Chloro-2-nitrobenzaldehyde
An In-depth Technical Guide to 3-Chloro-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Chloro-2-nitrobenzaldehyde. It includes detailed experimental protocols, reactivity analysis, and safety information relevant to its application in research and development, particularly as an intermediate in pharmaceutical synthesis.
General and Physical Properties
3-Chloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde containing both a chloro and a nitro functional group. These electron-withdrawing groups significantly influence the reactivity of the aromatic ring and the aldehyde moiety. Its general and physical properties are summarized in the tables below.
Table 1: General Properties of 3-Chloro-2-nitrobenzaldehyde
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 3-chloro-2-nitrobenzaldehyde | [1] |
| CAS Number | 22233-52-9 | [1][2][3] |
| Molecular Formula | C₇H₄ClNO₃ | [1][3] |
| Molecular Weight | 185.56 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)--INVALID-LINK--[O-])C=O | [1] |
| InChI Key | WKHILFGJMAXBNZ-UHFFFAOYSA-N |[1] |
Table 2: Physical Properties of 3-Chloro-2-nitrobenzaldehyde
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid, white crystalline solid | [2] |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | 313.6 ± 27.0 °C (Predicted) | |
| Density | 1.485 ± 0.06 g/cm³ (Predicted) | |
| Purity | Typically ≥97% | [3] |
| Storage | Store at 4°C under an inert atmosphere (Nitrogen or Argon) |[3] |
Spectroscopic Data Analysis
While specific, experimentally verified spectra are not widely published, the structure of 3-Chloro-2-nitrobenzaldehyde allows for a detailed prediction of its spectroscopic characteristics based on known data for similar functional groups and isomers. The compound has been characterized by NMR, confirming its structure in synthesized batches.[2]
Table 3: Predicted Spectroscopic Data for 3-Chloro-2-nitrobenzaldehyde
| Technique | Predicted Features |
|---|---|
| ¹H NMR | - Aldehyde Proton (CHO): Expected as a singlet in the highly deshielded region of δ 9.9-10.5 ppm. - Aromatic Protons (Ar-H): Three protons on the aromatic ring are expected between δ 7.5-8.5 ppm, showing complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Expected in the δ 185-195 ppm range. - Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 120-155 ppm range. The carbons directly attached to the electron-withdrawing Cl and NO₂ groups (C-Cl and C-NO₂) would be significantly shifted. |
| FT-IR (cm⁻¹) | - C=O Stretch (Aldehyde): Strong absorption expected around 1700-1715 cm⁻¹ (conjugated aldehyde).[4] - N-O Stretch (Nitro): Two strong bands are expected for the asymmetric and symmetric stretching, typically around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹.[5] - C-H Stretch (Aldehyde): A characteristic medium peak is expected around 2720-2820 cm⁻¹.[4] - C-Cl Stretch: Expected in the fingerprint region, typically 600-800 cm⁻¹. - C=C Stretch (Aromatic): Multiple bands expected in the 1450-1600 cm⁻¹ region. |
| Mass Spec. (EI) | - Molecular Ion [M]⁺: Expected at m/z ≈ 185 (for ³⁵Cl) and a smaller M+2 peak at m/z ≈ 187 (for ³⁷Cl isotope) in an approximate 3:1 ratio. The exact mass is 184.988 Da.[1] - Key Fragments: Predicted fragmentation includes loss of the nitro group ([M-NO₂]⁺ at m/z 139), loss of a hydrogen radical ([M-H]⁺ at m/z 184), and loss of CO from the benzoyl cation fragment ([M-H-CO]⁺). |
Chemical Reactivity and Applications
3-Chloro-2-nitrobenzaldehyde is a versatile intermediate in organic synthesis, primarily used in the pharmaceutical and agrochemical industries.[2][6] Its reactivity is dominated by its three functional groups: the aldehyde, the nitro group, and the chloro-substituted aromatic ring.
-
Aldehyde Group: Susceptible to nucleophilic attack, it readily undergoes reactions like oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases (imines).
-
Nitro Group: Can be selectively reduced to an amine (-NH₂), which is a common strategy in the synthesis of heterocyclic compounds like quinolines or benzimidazoles.
-
Aromatic Ring: The presence of two strong electron-withdrawing groups (NO₂ and CHO) deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), potentially allowing for the displacement of the chlorine atom by strong nucleophiles.
Its role as a building block is critical in constructing more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.
Experimental Protocols
A reliable method for the synthesis of 3-Chloro-2-nitrobenzaldehyde involves the selective reduction of the corresponding methyl ester.[2]
Protocol: Synthesis via DIBAL-H Reduction of Methyl 3-chloro-2-nitrobenzoate (B13357121) [2]
-
Materials and Equipment:
-
Methyl 3-chloro-2-nitrobenzoate (1.0 eq)
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M in dichloromethane (B109758) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous Sodium Potassium Tartrate (10% w/v)
-
Saturated Aqueous Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate, Hexane
-
Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen line, low-temperature bath (acetone/dry ice).
-
-
Procedure:
-
Dissolve methyl 3-chloro-2-nitrobenzoate (e.g., 2.91 g, 13.5 mmol) in anhydrous dichloromethane (134 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.0 M in DCM, 16.0 mL, 16.0 mmol) dropwise over at least 15 minutes, maintaining the internal temperature at -78 °C.
-
After the addition is complete, continue stirring at -78 °C for an additional 10 minutes.
-
Quench the reaction by the slow addition of methanol (1.0 mL).
-
Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature.
-
Add 10% aqueous sodium potassium tartrate solution (190 mL) and stir the resulting mixture vigorously for at least 4 hours until two clear layers form.
-
Transfer the mixture to a separatory funnel, dilute with additional dichloromethane (50 mL), and separate the layers.
-
Wash the organic layer sequentially with water (3 x 100 mL) and saturated aqueous sodium bicarbonate (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture (e.g., 1:3 ratio) to yield 3-chloro-2-nitrobenzaldehyde as a white crystalline solid (Typical yield: 94%).
-
Safety and Handling
3-Chloro-2-nitrobenzaldehyde is classified as hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 4: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Reference |
|---|
|
| GHS07 | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |[1][7] |
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
References
- 1. 3-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 12248972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-CHLORO-2-NITROBENZALDEHYDE | 22233-52-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. 3-Chloro-2-nitrobenzaldehyde | 22233-52-9 [sigmaaldrich.com]
